1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride Phencyclidine (PCP), known more commonly as angel dust, is a psychoactive drug that is regulated as a schedule I compound in the United States. 4-methoxy PCP is an analog of PCP which has recently been commercially produced as a designer drug. It preferentially binds the σ-2 receptor (Ki = 143 nM) and less weakly binds the NMDA receptor and serotonin transporter (Kis = 404 and 844 nM, respectively). The toxicological properties of this compound have not been reported. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 2185-93-5
VCID: VC0127353
InChI: InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H
SMILES: COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl
Molecular Formula: C18H28ClNO
Molecular Weight: 309.9 g/mol

1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride

CAS No.: 2185-93-5

Cat. No.: VC0127353

Molecular Formula: C18H28ClNO

Molecular Weight: 309.9 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride - 2185-93-5

Specification

Description Phencyclidine (PCP), known more commonly as angel dust, is a psychoactive drug that is regulated as a schedule I compound in the United States. 4-methoxy PCP is an analog of PCP which has recently been commercially produced as a designer drug. It preferentially binds the σ-2 receptor (Ki = 143 nM) and less weakly binds the NMDA receptor and serotonin transporter (Kis = 404 and 844 nM, respectively). The toxicological properties of this compound have not been reported. This product is intended for forensic and research purposes.
CAS No. 2185-93-5
Molecular Formula C18H28ClNO
Molecular Weight 309.9 g/mol
IUPAC Name 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine;hydrochloride
Standard InChI InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H
Standard InChI Key FYAFJNVLHWQLHK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl
Canonical SMILES COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator